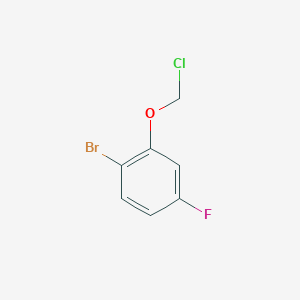

1-Bromo-2-(chloromethoxy)-4-fluorobenzene

Description

Contextual Significance of Polyhalogenated Aromatic Systems

Polyhalogenated aromatic compounds, which are aromatic structures bearing multiple halogen atoms, are of considerable importance in organic synthesis and industrial applications. The number, type, and position of the halogen atoms on the aromatic ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. wikipedia.org These characteristics make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aichemicalbook.com The presence of multiple halogens can create unique electronic environments within the molecule, enabling specific and selective chemical transformations. science.gov

Polyhalogenated aromatic hydrocarbons (PHAHs) are also studied for their environmental and toxicological impact, which has driven research into their chemical behavior and degradation pathways. science.gov From a synthetic perspective, the halogens can serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. wikipedia.org

Overview of Ether Linkages in Aromatic Compounds

The ether linkage, consisting of an oxygen atom connected to two alkyl or aryl groups, is a fundamental functional group in organic chemistry. byjus.com When an ether oxygen is attached to an aromatic ring, it is termed an aryl ether. This linkage significantly influences the properties of the aromatic system. The oxygen atom, through its lone pairs of electrons, can donate electron density into the aromatic ring via resonance, which activates the ring towards electrophilic substitution reactions, primarily at the ortho and para positions. byjus.com

Aromatic ethers are found in a wide array of biologically active compounds and natural products. numberanalytics.com Their stability under many reaction conditions makes them suitable as protecting groups in multi-step syntheses. numberanalytics.com However, the ether bond can be cleaved under specific, often harsh, conditions, such as with strong acids like hydrobromic acid or hydroiodic acid, which is a key reaction in the functional group manipulation of these molecules. byjus.comnumberanalytics.com The physical properties of aromatic ethers, such as their boiling points and solubility, are dictated by the nature of the substituents on the aromatic ring and the other group attached to the ether oxygen. numberanalytics.comwikipedia.org

Scope and Research Focus on 1-Bromo-2-(chloromethoxy)-4-fluorobenzene

This article focuses specifically on the chemical compound This compound . This molecule is a member of the halogenated aryl ether family, incorporating a bromine atom, a fluorine atom, and a chloromethoxy group attached to a benzene (B151609) ring. The presence of three different types of substituents—a halogen that can be readily displaced or used in cross-coupling (bromine), a strongly electron-withdrawing and hydrogen-bond-accepting atom (fluorine), and a reactive chloromethoxy group—suggests a compound with potential as a versatile synthetic intermediate.

Despite its interesting structure, publicly available research on this compound is limited. This article aims to consolidate the available information on this specific molecule, primarily derived from its structural data. The subsequent sections will detail its known properties and provide a scientific basis for its potential reactivity and applications based on the functional groups it contains.

Chemical Profile of this compound

Structural and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These are calculated or inferred from its structure.

| Property | Value |

| Molecular Formula | C₇H₅BrClFO |

| InChI | InChI=1S/C7H5BrClFO/c8-6-2-1-5(10)3-7(6)11-4-9/h1-3H,4H2 |

| InChIKey | PYKXOFGGEFIVBS-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1)F)OCCl)Br |

| Molecular Weight | 239.47 g/mol |

| CAS Number | 1510596-25-4 |

Data sourced from chemical databases. shachemlin.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClFO |

|---|---|

Molecular Weight |

239.47 g/mol |

IUPAC Name |

1-bromo-2-(chloromethoxy)-4-fluorobenzene |

InChI |

InChI=1S/C7H5BrClFO/c8-6-2-1-5(10)3-7(6)11-4-9/h1-3H,4H2 |

InChI Key |

PYKXOFGGEFIVBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCl)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 Bromo 2 Chloromethoxy 4 Fluorobenzene

Nucleophilic Substitution Reactions

1-Bromo-2-(chloromethoxy)-4-fluorobenzene presents multiple sites for nucleophilic attack. The primary locations for these reactions are the benzylic-like carbon of the chloromethoxy group and the halogen-substituted carbons of the aromatic ring.

Reactions at the Chloromethoxy Carbon

The carbon atom of the chloromethoxy group (-OCH2Cl) is analogous to a benzylic carbon, making it highly susceptible to nucleophilic substitution. The chlorine atom is a good leaving group, and the adjacent oxygen and aromatic ring can stabilize the transition state. This reactivity is characteristic of α-haloethers.

Nucleophilic substitution at this position typically proceeds via an SN2 mechanism, especially with strong nucleophiles. This is because the primary nature of the carbon and the absence of β-hydrogens prevent E2 elimination pathways. youtube.com The general reaction can be represented as:

Ar-OCH2Cl + Nu- → Ar-OCH2Nu + Cl-

Where 'Ar' represents the 1-bromo-4-fluorophenyl group and 'Nu' is a nucleophile. A variety of nucleophiles can be employed in this reaction, leading to a range of derivatives.

| Nucleophile (Nu-) | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (Ar-OCH2OH) |

| Alkoxide | Sodium Methoxide (NaOCH3) | Ether (Ar-OCH2OCH3) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (Ar-OCH2CN) |

| Azide | Sodium Azide (NaN3) | Azide (Ar-OCH2N3) |

This table is illustrative and based on the general reactivity of benzylic halides and α-haloethers.

The reaction conditions, such as the choice of solvent and temperature, can influence the rate and yield of these substitution reactions. Polar aprotic solvents are often favored for SN2 reactions.

Displacement of Halogen Atoms on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is also a possible reaction pathway, although it generally requires more forcing conditions than substitution at the chloromethoxy carbon. The aromatic ring is substituted with three groups that can influence the feasibility of halogen displacement.

In many cases of polyhalogenated aromatic compounds, a fluorine atom is more readily displaced than a bromine atom in SNAr reactions. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at that carbon. The reaction typically proceeds through a Meisenheimer complex intermediate.

Competitive Reaction Pathways: Substitution vs. Elimination

For the chloromethoxy group, substitution is the dominant reaction pathway. Due to the absence of a hydrogen atom on the carbon adjacent (beta) to the chloromethyl carbon, elimination reactions are not a significant competitive pathway at this position. youtube.com

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are directed by the existing substituents.

Directing Effects of Halogen and Chloromethoxy Substituents

The directing effects of the substituents on the aromatic ring are a combination of inductive and resonance effects.

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Chloromethoxy (-OCH2Cl) Group: The alkoxy part (-O-) of the chloromethoxy group is an activating group and a strong ortho, para-director. The oxygen's lone pairs strongly donate electron density to the ring via resonance. The electron-withdrawing inductive effect of the chlorine on the methyl group slightly diminishes the activating nature of the alkoxy group compared to a simple methoxy (B1213986) group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -F | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -OCH2Cl | Electron-withdrawing (overall) | Electron-donating (from O) | Activating (relative to halogens) | ortho, para |

This table summarizes the general electronic effects of the substituent types.

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Polycyclic Aromatic Compounds

There is currently no specific information available in the searched scientific literature detailing the use of 1-Bromo-2-(chloromethoxy)-4-fluorobenzene as a building block for complex polycyclic aromatic compounds.

Precursor for Advanced Organic Materials (e.g., polymers, liquid crystals)

Information regarding the use of this compound as a precursor for advanced organic materials such as polymers or liquid crystals is not available in the public domain.

Intermediate in the Synthesis of Functionally Diverse Molecules

While the structure of this compound suggests its potential as an intermediate in the synthesis of functionally diverse molecules, no specific examples or research findings have been identified in the available literature.

Development of Novel Ligands and Catalysts in Organic Transformations

There is no information in the searched scientific literature on the application of this compound in the development of novel ligands and catalysts for organic transformations.

Advanced Spectroscopic and Computational Characterization in Research

Quantum Chemical Calculations (DFT, Ab Initio Methods)No computational studies using Density Functional Theory (DFT) or other ab initio methods have been published for this compound.

Analysis of Electronic Properties (e.g., charge distribution, frontier orbitals)

Computational Studies of Reaction Pathways and Energy Barriers

There is a lack of specific computational studies in the existing literature that investigate the reaction pathways and associated energy barriers for 1-Bromo-2-(chloromethoxy)-4-fluorobenzene. Theoretical investigations would be necessary to model its reactivity in various chemical transformations. For instance, computational modeling could predict the transition states and activation energies for nucleophilic substitution reactions at the chloromethoxy group or for cross-coupling reactions involving the bromo- and fluoro-substituted aromatic ring. These studies would provide valuable insights into the reaction mechanisms and kinetics, but at present, such data for this specific compound are unavailable.

Modeling of Spectroscopic Data

While experimental spectroscopic data (such as NMR, IR, and Mass Spectrometry) would be used to characterize this compound, published research containing detailed modeling and interpretation of this data is not found. Computational modeling, often performed alongside experimental work, serves to assign spectral peaks and to provide a more profound understanding of the molecule's structural and electronic features. For example, DFT and time-dependent DFT (TD-DFT) calculations could predict the ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). However, no such specific computational models for the spectroscopic data of this compound have been documented in scientific publications.

Structure Reactivity Relationship Studies

Electronic and Steric Effects of Halogen Substituents (Bromine, Chlorine, Fluorine) on Aromatic Ring Reactivity

The reactivity of an aromatic ring towards electrophilic substitution is profoundly influenced by the electronic properties of its substituents. Halogens (Fluorine, Chlorine, Bromine) exhibit a dual electronic effect: a resonance effect (+R) and an inductive effect (-I). oup.comlibretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. libretexts.org This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). masterorganicchemistry.com The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be donated to the aromatic ring's pi (π) system. libretexts.org This electron donation increases the electron density at the ortho and para positions, making these positions more susceptible to electrophilic attack. libretexts.org Therefore, halogens are classified as ortho-, para-directing groups. libretexts.org

Steric effects also play a role, particularly with larger halogens like bromine. The size of the halogen atom can hinder the approach of an electrophile to the ortho position, often leading to a higher proportion of the para-substituted product. libretexts.org

The following table summarizes key electronic parameters (Hammett constants) for halogen substituents, which quantify their electron-donating or -withdrawing properties. A positive σ value indicates an electron-withdrawing (deactivating) effect, while a negative value indicates an electron-donating (activating) effect.

Table 1: Hammett Substituent Constants (σ) for Halogens

| Substituent | σmeta | σpara |

|---|---|---|

| -F (Fluorine) | 0.34 | 0.05 |

| -Cl (Chlorine) | 0.37 | 0.22 |

| -Br (Bromine) | 0.40 | 0.23 |

Influence of the Chloromethoxy Group on Reactivity and Selectivity

The chloromethoxy group (-OCH₂Cl) exerts a complex influence on the aromatic ring due to the competing electronic effects of its constituent parts.

Like the methoxy (B1213986) (-OCH₃) group, the oxygen atom in the chloromethoxy group is directly attached to the aromatic ring. This allows its lone pair electrons to be donated into the ring via resonance (+R effect). byjus.com This resonance donation significantly increases the electron density at the ortho and para positions. Consequently, the chloromethoxy group is expected to be a strong ortho-, para-director, guiding incoming electrophiles to these positions. byjus.com

Therefore, the chloromethoxy group is anticipated to be a less potent activating group than a simple methoxy group. libretexts.org Depending on the balance of these opposing effects, it might even act as a weak deactivator. The net effect on reactivity is a balance between the activating +R effect of the oxygen and the deactivating -I effect of the chloromethyl moiety.

Table 2: Hammett Constants for Related Substituents

| Substituent | σmeta | σpara | General Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | 0.11 | -0.24 | Activating, o,p-directing |

| -CH₂Cl (Chloromethyl) | 0.12 | 0.18 | Deactivating, o,p-directing (weak) |

Comparative Studies with Structurally Related Halogenated Aromatics

To understand the reactivity of 1-Bromo-2-(chloromethoxy)-4-fluorobenzene, it is instructive to compare it with simpler, structurally related halogenated aromatic compounds. Studies on various halobenzenes provide a baseline for predicting the cumulative effects of multiple halogen substituents.

In electrophilic aromatic substitution, the reactivity order among monohalobenzenes is typically Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene. libretexts.org This order reflects the balance between the strong, deactivating inductive effect and the activating resonance effect of each halogen.

In catalytic hydrodehalogenation, a reaction involving the cleavage of the carbon-halogen bond, the reactivity order can be different. One study found the order of reactivity for hydrogenolytic scission over a Pd/C catalyst to be C-Br > C-Cl > C-I > C-F. This highlights that reactivity is highly dependent on the specific reaction conditions and mechanism.

Correlation of Computational Data with Experimental Reactivity

Modern computational chemistry provides powerful tools for predicting and rationalizing the reactivity of aromatic compounds. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a reliable alternative to empirical methods for estimating reactivity. ustc.edu.cn

For halogenated benzenes, computational methods can be used to calculate various molecular properties that correlate with experimental observations:

Electron Density and Electrostatic Potential Maps: These calculations can visualize the electron distribution on the aromatic ring. For substituted benzenes, they show that electron-donating groups increase electron density (making the ring more negative), while electron-withdrawing groups decrease it. numberanalytics.com This correlates directly with the ring's activation or deactivation towards electrophilic attack.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to act as a nucleophile or electrophile. Calculations for a series of halobenzenes have shown trends in these energies that align with their observed reactivity. nih.gov

Intermediate Stability: The mechanism of electrophilic aromatic substitution proceeds through a high-energy intermediate known as a sigma complex or arenium ion. byjus.com Computational models can calculate the relative energies of the different possible intermediates (ortho, meta, para). The calculated stability of these intermediates often correlates well with the experimentally observed product distribution.

Hammett Constants: There is an excellent correlation between calculated average local ionization energies over the meta and para positions of mono-substituted benzenes and the empirically derived Hammett substituent constants, which are established descriptors of reactivity.

These computational approaches allow for a detailed, quantitative understanding of how the electronic structure of a molecule like this compound dictates its chemical reactivity and selectivity.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient and selective synthesis of 1-Bromo-2-(chloromethoxy)-4-fluorobenzene is paramount for its broader application. While classical methods involving electrophilic aromatic substitution exist, future research will likely focus on more sophisticated and sustainable approaches.

Novel Synthetic Strategies: Future synthetic explorations may pivot towards late-stage functionalization and convergent strategies that offer greater flexibility and efficiency. One promising avenue is the use of aryne chemistry, where substituted benzene (B151609) precursors could be used to generate highly reactive intermediates for Diels-Alder type reactions, allowing for the rapid construction of the core structure. tu-chemnitz.de Additionally, mechanochemical methods, which utilize mechanical energy to drive reactions, are emerging as a solvent-minimal approach for forming carbon-halogen bonds and could offer a greener alternative for the bromination step. mdpi.com

Advanced Catalytic Systems: The development of novel catalyst systems is crucial for improving the selectivity and yield of synthetic routes. Research into multifunctional catalysts that can orchestrate several reaction steps in a single pot is a key trend. rsc.org For the synthesis of polysubstituted benzenes, this could involve catalysts that direct the regioselective introduction of each functional group. pressbooks.pub Furthermore, ligand-controlled catalysis offers a powerful tool for fine-tuning the reactivity and selectivity of metal catalysts used in C-H activation or cross-coupling steps, which could be integrated into novel synthetic pathways. uni-muenster.de The exploration of heterogeneous catalysts, such as rhenium-based nanocomposites, could also lead to more sustainable and scalable continuous-flow production processes. mdpi.com

Investigation of New Reaction Modalities and Transformations

The distinct reactivity of the bromo, chloromethoxy, and fluoro-aromatic moieties on the molecule provides a rich platform for exploring novel chemical transformations. Future investigations will aim to selectively functionalize each site, unlocking new synthetic possibilities.

Selective C-Br Bond Functionalization: The bromine atom is an ideal handle for a variety of cross-coupling reactions. While palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established, future work will likely explore more challenging and novel transformations. Emerging strategies in site-selective cross-coupling of polyhalogenated arenes could be adapted to selectively react the C-Br bond in the presence of the chloromethoxy group. nih.govacs.org This includes the use of specialized ligands, additives, or photochemically initiated processes to control reactivity. acs.org

Transformations of the Chloromethoxy Group: The chloromethoxy group (-OCH₂Cl) is a reactive functional group, often used for introducing a protected hydroxymethyl group or as an alkylating agent. Future research could explore its unique reactivity in novel transformations. This includes its potential use in ring-forming reactions or as a trigger for bioorthogonal bond-cleavage chemistries. nih.gov The cleavage of the C-O bond within the chloromethoxy group could also be exploited to introduce new functionalities, inspired by reactions observed in other cyclic ether systems. mdpi.com

C-H Bond Activation and Skeletal Editing: A frontier in organic synthesis is the direct functionalization of C-H bonds. acs.org For this compound, transition-metal-catalyzed C-H activation could enable the introduction of additional substituents onto the aromatic ring at positions not easily accessed through traditional electrophilic substitution. Furthermore, reaction modalities that involve the cleavage of C-C bonds could be explored for skeletal editing, allowing for the fundamental rearrangement of the aromatic core. nih.gov

Advanced Applications in Complex Molecule Synthesis

The utility of a building block like this compound is ultimately demonstrated by its application in the synthesis of valuable, complex molecules. Its trifunctional nature makes it particularly well-suited for the modular assembly of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Late-Stage Functionalization in Drug Discovery: In medicinal chemistry, the ability to modify a complex molecule in the final steps of a synthesis (late-stage functionalization) is highly valuable for generating analogues and optimizing properties. acs.org this compound can serve as a key intermediate that is incorporated early in a synthetic sequence, with its three functional groups being selectively unmasked or reacted at later stages to rapidly build molecular diversity.

Synthesis of Functional Materials: Polyhalogenated aromatic compounds are precursors to a wide range of functional materials, including polymers and optoelectronic materials. researchgate.net The specific substitution pattern of this compound could be leveraged to synthesize novel π-conjugated polycyclic compounds through precursor approaches, where the functional groups guide subsequent annulation or polymerization reactions. beilstein-journals.org

Table 1: Potential Applications in Complex Molecule Synthesis

| Application Area | Role of this compound | Key Transformations |

|---|---|---|

| Pharmaceuticals | Core scaffold for active pharmaceutical ingredients (APIs). | Cross-coupling at C-Br; Nucleophilic substitution at -OCH₂Cl. |

| Agrochemicals | Intermediate for herbicides, fungicides, and insecticides. | C-H functionalization; Ether cleavage. |

| Organic Electronics | Monomer precursor for conductive polymers or organic light-emitting diodes (OLEDs). | Electrosynthesis; Cross-coupling polymerization. |

Continued Development of Computational Models for Prediction and Design

The synergy between experimental and computational chemistry is accelerating the pace of discovery. For a molecule like this compound, computational models will be indispensable for predicting its behavior and designing efficient synthetic strategies.

Predicting Reactivity and Selectivity: Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for studying the electronic properties and reactivity of molecules. cell.com Future computational studies on this compound will focus on predicting the site-selectivity of various reactions, understanding the influence of the fluorine atom on the molecule's reactivity, and modeling the transition states of novel transformations. nih.govemerginginvestigators.orgresearchgate.net This predictive power can guide experimental efforts, saving time and resources. eurekalert.org

AI-Driven Synthetic Route Design: A revolutionary development in organic chemistry is the use of artificial intelligence and machine learning for retrosynthesis. nih.gov Transformer-based models and graph neural networks are now capable of proposing multi-step synthetic pathways for complex molecules. mdpi.comnih.gov As these models become more sophisticated, they will be able to design novel and efficient synthetic routes to this compound and, more importantly, design complex target molecules that use it as a starting material. researchgate.netchemrxiv.org These tools can analyze vast reaction databases to identify non-obvious disconnection strategies and optimal reaction conditions. mdpi.com

Table 2: Relevant Compound Names

| Compound Name |

|---|

| This compound |

| 1-bromo-3-fluorobenzene |

| 4-chloro-2-propylbenzenesulfonic acid |

| 4-bromo-2-nitrotoluene |

| Benzene |

| Toluene |

| Nitrobenzene |

| Bromobenzene |

| Benzaldehyde |

| Aniline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.